Mimimycin

Description

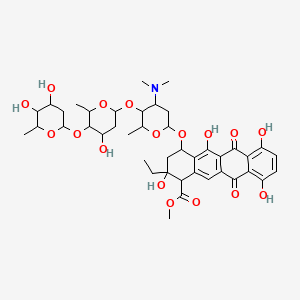

Structure

2D Structure

Properties

CAS No. |

72657-06-8 |

|---|---|

Molecular Formula |

C42H55NO17 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3 |

InChI Key |

VJRAUFKOOPNFIQ-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

Other CAS No. |

72657-06-8 |

Synonyms |

marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |

Origin of Product |

United States |

Ii. Microbial Source and Biosynthesis of Mimimycin

Identification and Characterization of Producer Microorganisms

Mimimycin is a natural product derived from the fermentation of actinobacteria. wikipedia.org Specifically, it is part of the bohemic acid complex, which is obtained from species in the genus Actinosporangium. wikipedia.org

Actinosporangium sp. Strains in this compound Production

The primary producer microorganism identified for the bohemic acid complex, including this compound, is Actinosporangium sp. strain C-36,145. wikipedia.orgbris.ac.uk This strain is also designated as A.T.C.C. 31127. wikipedia.orgbris.ac.uk The strain was originally isolated from a sample collected in Ontario, Canada. Actinosporangium xiangfanensis has also been mentioned in relation to the production of compounds found in the bohemic acid complex. semanticscholar.org

Other Relevant Streptomyces sp. in Anthracycline Biosynthesis

While Actinosporangium is the direct source of this compound, other genera, particularly Streptomyces, are well-established producers of anthracycline antibiotics, which share structural similarities with this compound. acs.orgresearchgate.netacs.org Studies on anthracycline biosynthesis in Streptomyces species like Streptomyces galilaeus and Streptomyces peucetius have provided significant insights into the general pathways involved in creating the anthracyclinone core structure and subsequent glycosylation. acs.orgresearchgate.netacs.orgnih.gov For instance, Streptomyces galilaeus produces aklavinone-type anthracyclines, and mutants have been used to study the glycosidation of various anthracyclinones. acs.orgnih.gov Streptomyces peucetius is known for synthesizing daunorubicin (B1662515) and doxorubicin. researchgate.net Research in Streptomyces has also explored the genetic basis of anthracycline biosynthesis, including polyketide synthase genes responsible for the aglycon structure. acs.orgacs.org

Fermentation and Production Methodologies

The production of this compound, as part of the bohemic acid complex, is achieved through microbial fermentation. wikipedia.org

Submerged Aerobic Fermentation Conditions

Fermentation for the production of the bohemic acid complex by Actinosporangium sp. strain C-36,145 occurs under submerged aerobic conditions. This involves cultivating the microorganism in a liquid medium with sufficient oxygen supply. nih.govnih.gov Submerged batch fermentation is a common technique for cultivating Streptomyces species and enhancing the production of bioactive compounds. nih.govbrieflands.com

Optimization of Microbial Culture Conditions

Optimization of culture conditions is crucial for maximizing the yield of secondary metabolites like this compound. mdpi.comjptcp.com For Actinosporangium sp. A.T.C.C. 31127, optimal fermentation parameters include a temperature of 27°C, a pH range of 7.5–8.5, and agitation rates between 230–300 rpm. The fermentation typically lasts for 190–210 hours. Monitoring antibiotic yield during fermentation can be done using bioassays against susceptible microorganisms such as Streptococcus pneumoniae or Staphylococcus aureus. Techniques like strain mutagenesis and fed-batch cultivation have been employed to enhance fermentation yields of related compounds. Glycerol feeding in fed-batch cultivation has been shown to maintain carbon flux and significantly increase yield.

Here is a data table summarizing the fermentation conditions for Actinosporangium sp. A.T.C.C. 31127:

| Parameter | Value |

| Strain | Actinosporangium sp. A.T.C.C. 31127 |

| Medium pH | 7.5–8.5 |

| Temperature | 27°C |

| Agitation | 230–300 rpm |

| Fermentation Duration | 190–210 hours |

Carbon and Nutrient Source Impact on Yield

The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly impacts the yield of this compound. nih.govnih.gov For Actinosporangium sp. A.T.C.C. 31127, a production medium containing specific carbon and nitrogen sources is used. Glycerol at a concentration of 50 g/L is identified as a key carbon source. Nitrogen sources include soybean flour (20 g/L) and peanut meal (10 g/L). Inorganic salts, such as calcium carbonate (10 g/L), are also included in the medium. Studies on other antibiotic-producing microorganisms, like Melanconis flavovirens and Streptomyces species, also highlight the importance of optimizing carbon and nitrogen sources for enhanced antibiotic production. nih.govbrieflands.com For instance, glucose and corn-steep liquor were found to be effective carbon and nitrogen sources, respectively, for antibiotic production by Melanconis flavovirens in submerged culture. nih.gov

Here is a data table showing the components of the production medium for Actinosporangium sp. A.T.C.C. 31127:

| Component | Type | Concentration |

| Glycerol | Carbon Source | 50 g/L |

| Soybean flour | Nitrogen Source | 20 g/L |

| Peanut meal | Nitrogen Source | 10 g/L |

| Calcium carbonate | Inorganic Salt | 10 g/L |

Iii. Structural Elucidation and Advanced Characterization of Mimimycin and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like Mimimycin, providing insights into the connectivity and spatial arrangement of atoms. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive analysis. nih.gov

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions. Analysis of ¹H NMR spectra of this compound involves examining chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J values). These parameters help in identifying different proton systems within the molecule. For instance, anomeric protons of glycosidic linkages are typically observed in the downfield region of the spectrum as broad singlets, and their small coupling constants can indicate their equatorial configuration. bris.ac.uk

Advanced NMR Techniques for Structural Interpretation

Beyond 1D NMR, advanced 2D NMR techniques are indispensable for establishing correlations between atoms and fully elucidating the complex structure of this compound. slideshare.net

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between coupled protons, providing information about adjacent protons in the molecule's backbone and side chains. slideshare.netprinceton.edu

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC spectroscopy correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). rsc.orgslideshare.netprinceton.edunmrsoft.com This is particularly useful for assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC experiments show correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. rsc.orgslideshare.netprinceton.edunmrsoft.com This technique is crucial for establishing connectivity across quaternary carbons and between different structural fragments, providing long-range coupling information.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide information about protons that are spatially close to each other, regardless of the number of bonds separating them. slideshare.netprinceton.edu This is vital for determining the relative stereochemistry and conformation of the molecule. DPFGSE (double-pulsed-field-gradient spin echo) NOE studies have been used to determine relative stereochemistry in related compounds. researchgate.net

The combined data from these advanced NMR techniques allows for the complete assignment of ¹H and ¹³C NMR signals and the comprehensive mapping of the molecular structure, including the arrangement of sugar moieties and the aglycone. bas.bg

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution ESI-MS is a powerful technique for determining the accurate mass of the intact molecule, which allows for the confirmation of its elemental formula. nih.govacs.org ESI is a soft ionization technique that typically produces protonated molecular ions ([M+H]⁺) or other adducts, making it suitable for analyzing polar and thermolabile compounds like anthracyclines. researchgate.netnih.gov The measured accurate mass can be compared to the calculated mass based on the proposed molecular formula (e.g., C₄₂H₅₅NO₁₇ for this compound) to confirm the elemental composition. nih.gov

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) or fragmentation of the parent ion in ESI-MS provides characteristic fragment ions. Analysis of these fragmentation patterns yields valuable information about the structural subunits and their connectivity within the this compound molecule. Different types of bonds cleave under ionization conditions, producing fragments whose masses correspond to specific parts of the molecule. nih.govresearchgate.net Cleavages at glycosidic linkages, for example, can reveal the masses of the individual sugar units and the aglycone. The fragmentation pattern is consistent with the proposed structure and can help in confirming the presence and arrangement of the sugar residues and the aglycone core. bris.ac.uk

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable tool for analyzing the chromophores present in molecules like this compound. Anthracyclines, characterized by their tetracyclic benz[a]anthracene topology and quinone system, exhibit characteristic absorption peaks in the UV-Vis spectrum. researchgate.netresearchgate.net These compounds are often described as orange-red solids, a color originating from an optical absorption band typically centered around 490 nm. wikipedia.org

Studies on rhodomycin (B1170733) analogues, which share structural similarities with this compound, show characteristic UV-Vis absorption spectra in the range of 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm in methanol. nih.gov The UV-Vis spectrum of one rhodomycin analogue was reported to be similar to that of aclacinomycin B, with an absorption maximum at 437 nm. nih.gov FT-IR spectroscopy is also used, indicating the presence of functional groups such as hydroxyl (3400-3300 cm⁻¹), ketonic or ester carbonyl (1740 cm⁻¹), and hydrogen-bonded carbonyl (1600 cm⁻¹), which are characteristic of anthracyclines. nih.gov

Chiroptical Methods for Absolute Configuration (e.g., ECD spectra)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are employed to determine the absolute configuration of chiral molecules like this compound. acs.orgresearchgate.netnih.gov ECD spectroscopy measures the differential absorption of right- and left-handed circularly polarized light across a range of wavelengths. nih.gov This technique, in conjunction with computational methods like time-dependent density functional theory (TD-DFT), allows for the prediction and understanding of spectral behavior and the determination of absolute configurations. researchgate.netnih.govresearchgate.net While specific ECD data for this compound were not extensively detailed in the search results, the application of ECD for determining the absolute configuration of related anthracycline derivatives and other natural products has been reported. acs.orgresearchgate.netnih.gov

Structural Features Critical for Biological Activity

The biological activity of anthracyclines, including this compound, is intricately linked to their chemical structure, particularly the aglycone core and the attached sugar moieties. ontosight.airesearchgate.netresearchgate.net

Role of the Aglycone Core

The aglycone core of this compound is a naphthacenecarboxylic acid derivative. ontosight.ai This rigid planar aromatic ring system is a common feature of anthracycline antibiotics and is crucial for their interaction with DNA. ontosight.airesearchgate.net The aglycone core intercalates DNA strands, a primary mechanism of action for this class of compounds, inhibiting enzymes like topoisomerase II essential for DNA replication. ontosight.ai Studies on related angucycline glycosides, which also possess a polycyclic aromatic core, indicate that changes in the aglycone structure can lead to a total loss of biological activity. researchgate.net

Significance of Sugar Moieties (Glycosides) in this compound Structure

This compound's structure is characterized by a complex arrangement of sugar moieties (glycosides) attached to the aglycone core. ontosight.ai These sugar residues play a crucial role in the pharmacological activity of anthracyclines. ontosight.airesearchgate.netresearchgate.netnih.gov They facilitate the recognition and binding of the drug to DNA, specifically interacting with the minor groove. ontosight.ainih.gov

Stereochemical Considerations and Isomerism

Stereochemistry, the spatial arrangement of atoms, is a critical factor influencing the biological activity of this compound and other anthracyclines. nih.govnih.govsolubilityofthings.com this compound is a stereoisomer of marcellomycin (B1194889), sharing the same chemical composition but differing in the spatial arrangement of a C-H and a COOCH₃ group attached to a specific carbon atom in one of the rings of the aglycone. wikipedia.org This difference in stereochemistry, specifically at position 10 of the aglycone where a carbomethoxy group is located, has been shown to be important for the antitumor activity of Class II anthracyclines. nih.gov

Studies comparing marcellomycin and its position 10 epimer, this compound, demonstrated that the epimerization of the carbomethoxy group at this position resulted in a significant decrease (3-fold to 20-fold) in DNA-binding ability. nih.gov This reduced DNA binding correlated with a decrease in the inhibition of cellular nucleic acid synthesis and reduced in vitro and in vivo antitumor potency. nih.gov This highlights the importance of the stereochemical orientation of substituents on the aglycone core for optimal biological activity.

Interactive Data Table: Spectroscopic Data (Illustrative based on search results)

| Technique | Analyte/Feature | Observed Data (Example) | Reference |

| UV-Vis | Absorption Maxima (Methanol) | 297, 492-497, 522-526, 557-562 nm | nih.gov |

| UV-Vis | Absorption Maximum | 437 nm (similar to aclacinomycin B) | nih.gov |

| FT-IR | Hydroxyl Group | 3400-3300 cm⁻¹ | nih.gov |

| FT-IR | Ketonic/Ester Carbonyl | 1740 cm⁻¹ | nih.gov |

| FT-IR | Hydrogen-bonded Carbonyl | 1600 cm⁻¹ | nih.gov |

| ECD | Absolute Configuration | Determined using ECD and computation | researchgate.netnih.gov |

Interactive Data Table: Impact of Stereoisomerism on Activity (Illustrative based on search results)

| Compound | Relationship to this compound | DNA Binding Ability (Relative) | Antitumor Potency (Relative) | Reference |

| Marcellomycin | Stereoisomer (C10 epimer) | Higher (vs. This compound) | Higher (vs. This compound) | wikipedia.orgnih.gov |

| This compound | - | Lower (vs. Marcellomycin) | Lower (vs. Marcellomycin) | wikipedia.orgnih.gov |

Iv. Molecular Mechanism of Action of Mimimycin

DNA Intercalation as a Primary Mechanism

Mimimycin, as a member of the anthracycline class, exerts its primary mechanism of action through DNA intercalation ontosight.airesearchgate.net. This process involves the insertion of the planar aglycone portion of the this compound molecule between the base pairs of the DNA double helix ontosight.airesearchgate.net. This intercalation leads to structural distortions of the DNA, affecting crucial cellular processes such as replication and transcription ontosight.ai.

Specificity of DNA Binding and Interaction Models

Anthracyclines, including this compound, exhibit DNA binding affinity that can be influenced by the DNA sequence and the specific structure of the anthracycline molecule researchgate.net. While some anthracyclines show preference for GC sequences, others, like marcellomycin (B1194889) (a related anthracycline), can bind DNA without strict GC sequence preference . The sugar moieties attached to the aglycone core of this compound play a crucial role in facilitating the recognition and binding of the drug to DNA ontosight.ai. Studies comparing anthracyclines with different sugar side chains suggest that trisaccharide side chains can enhance DNA binding affinity compared to monosaccharide analogs .

Structural Determinants for DNA Intercalation

The chemical structure of this compound, characterized by a complex arrangement of sugar moieties attached to an aglycone core, is fundamental to its DNA intercalation ability ontosight.ai. The planar nature of the aglycone allows for insertion between DNA base pairs researchgate.net. The attached sugar moieties are important for the drug's interaction with DNA, influencing binding affinity and specificity ontosight.airesearchgate.net. Research comparing this compound with its epimer, collinemycin (B1218407), has shown that the stereochemical orientation of functional groups, such as the carbomethoxy group at position 10 of the aglycone, is important for DNA binding ability and subsequent antitumor activity nih.gov. Epimerization at this position resulted in a significant decrease in DNA-binding ability nih.gov.

Topoisomerase II Inhibition

In addition to DNA intercalation, this compound inhibits the enzyme topoisomerase II ontosight.airesearchgate.net. Topoisomerase II is essential for managing DNA topology during replication, transcription, repair, and recombination by creating transient double-strand breaks, passing a DNA segment through the break, and then re-ligating the strands ontosight.aiwikipedia.org.

Molecular Basis of Enzyme-Drug Interaction

This compound acts as a topoisomerase II poison, stabilizing the transient complex formed between topoisomerase II and DNA where the DNA strands are cleaved and covalently linked to the enzyme wikipedia.orgmdpi.com. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks mdpi.com. The interaction involves the binding of this compound to the topoisomerase II-DNA complex wikipedia.org.

Consequences for DNA Replication and Transcription

The inhibition of topoisomerase II by this compound has significant consequences for DNA replication and transcription. By stabilizing the cleavage complex, this compound impedes the progression of replication forks and transcription machinery along the DNA template ontosight.ai. The resulting DNA double-strand breaks act as roadblocks, halting these essential processes mdpi.com. Topoisomerase II is particularly important for resolving torsional stress during high rates of transcription, especially at highly active genes mdpi.com. Its inhibition can therefore disrupt efficient transcription.

Induction of Cellular Apoptosis

The DNA damage, particularly the accumulation of double-strand breaks resulting from topoisomerase II inhibition and potentially DNA intercalation, triggers cellular signaling pathways that can lead to apoptosis, or programmed cell death ontosight.aimdpi.com. Apoptosis is a crucial mechanism for eliminating damaged or rapidly dividing cells, such as cancer cells ontosight.aihaifa.ac.il. The induction of apoptosis is considered a key contributor to the antineoplastic properties of this compound ontosight.ai.

Signaling Pathways Involved in Programmed Cell Death

The induction of programmed cell death, specifically apoptosis, is a key outcome of this compound exposure. Like other anthracyclines, this compound triggers apoptosis by intercalating into DNA strands and inhibiting the activity of topoisomerase II. ontosight.ai This dual action leads to significant DNA damage, including double-strand breaks, which are potent inducers of apoptotic signaling cascades.

While the precise, detailed signaling pathways activated by this compound have not been extensively delineated in the provided search results, the general mechanism initiated by DNA damage in response to anthracyclines is well-established. DNA damage primarily activates the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of pro-apoptotic factors from the mitochondria into the cytoplasm, leading to the activation of caspases, a family of proteases that execute the dismantling of the cell. Programmed cell death can be broadly categorized into types I (apoptosis) and II (autophagy), with apoptosis being driven by both receptor-mediated (extrinsic) and mitochondrial (intrinsic) pathways, both converging on caspase activation. nih.govresearchgate.net The DNA damage induced by this compound is a strong trigger for the intrinsic pathway.

Downstream Cellular Effects of this compound Exposure

The primary downstream cellular effects of this compound exposure stem directly from its interaction with DNA and inhibition of topoisomerase II. These effects include the inhibition of nucleic acid synthesis and the induction of apoptosis. ontosight.ainih.gov

Research comparing this compound to its epimer, marcellomycin, highlights the correlation between DNA binding affinity and cellular inhibitory potency. Studies have shown that the epimerization of the carbomethoxy group at position 10 of the anthracycline aglycone, as seen in this compound compared to marcellomycin, results in a notable decrease in DNA-binding ability, ranging from 3-fold to 20-fold. nih.gov This reduced DNA binding correlates with a decrease in the potency of inhibiting whole cellular nucleic acid synthesis (2-fold to 17-fold), in vitro antitumor potency (2-fold to 4-fold), and in vivo antitumor potency (4-fold to 32-fold). nih.gov This research underscores that the avidity of anthracyclines, including this compound, for DNA interactions and the resulting disruption of normal template function are major contributors to their cellular effects and antitumor activity. nih.gov

The disruption of DNA replication and transcription due to topoisomerase II inhibition and DNA intercalation leads to cell cycle arrest and ultimately triggers the programmed cell death machinery. ontosight.ai this compound has been shown to induce cell death. iastate.edu

V. Structure Activity Relationships Sar and Rational Design of Mimimycin Analogs

Impact of Aglycone Modifications on Biological Activity

The aglycone portion of anthracyclines, the tetracyclic quinone structure, is crucial for their mechanism of action, which typically involves intercalation into DNA and inhibition of topoisomerase II. Modifications to this core can significantly alter the biological activity, potency, and even the mechanism of action. For anthracyclines in the bohemic acid complex, the aglycone is ε-pyrromycinone.

Research on related anthracyclines has demonstrated that even minor modifications to the aglycone can have profound effects. For instance, alterations in the hydroxylation pattern of the anthraquinone (B42736) system can influence DNA binding affinity and the generation of reactive oxygen species, a common contributor to the cardiotoxicity of this class of compounds. While specific studies on the modification of Mimimycin's ε-pyrromycinone aglycone are limited, general SAR principles for anthracyclines suggest that changes at positions 4, 6, and 11 of the aglycone can modulate activity. For example, the removal or modification of the C4-methoxy group in other anthracyclines has been shown to enhance potency.

| Modification Site | Type of Modification | Potential Impact on Biological Activity (Inferred from related anthracyclines) |

| C-4 | Demethoxylation | Increased potency and altered cardiotoxicity profile. |

| C-6 | Hydroxyl group modification | Changes in DNA binding affinity. |

| C-11 | Hydroxyl group modification | Altered interaction with topoisomerase II. |

| Ring A Substituents | Introduction of new functional groups | Potential for improved selectivity and reduced toxicity. |

This table presents potential impacts based on studies of other anthracyclines, as direct modification studies on this compound's aglycone are not extensively available in the literature.

Role of Glycosidic Linkages and Sugar Moiety Diversity

The carbohydrate portion of this compound, a trisaccharide chain, plays a critical role in its biological activity. The nature of the sugars, their sequence, and the stereochemistry of the glycosidic bonds all contribute to the molecule's ability to recognize and bind to its biological targets. This compound possesses a trisaccharide chain composed of L-rhodosamine and two 2-deoxy-L-fucose units.

The terminal amino sugar, L-rhodosamine in the case of this compound, is a common feature in many potent anthracyclines. The presence and nature of the amino group are often critical for activity. In other anthracyclines, modification of the amino sugar has been a key strategy for developing analogs with improved properties. For instance, the substitution of daunosamine (B1196630) with other amino sugars has led to compounds with different DNA binding affinities and topoisomerase II inhibition profiles. The exploration of different amino sugars in the context of the this compound backbone could lead to analogs with enhanced efficacy or a better toxicity profile. The N,N-dimethylated rhodosamine in this compound is known to influence its interaction with cellular targets.

This compound is a trisaccharide-containing anthracycline. The length and branching of the sugar chain are significant determinants of biological activity. Compared to monosaccharide anthracyclines, oligosaccharide-containing compounds like this compound often exhibit different pharmacological properties. The extended sugar chain can provide additional points of contact with DNA and topoisomerase II, leading to enhanced binding and inhibitory activity.

Studies on other anthracyclines have shown that the number of sugar units can affect the molecule's ability to intercalate into DNA and can also influence its cellular uptake and distribution. The specific sequence of L-rhodosamine followed by two 2-deoxy-L-fucose units in this compound is likely optimized for its biological function. Altering the chain length by adding or removing sugar residues, or introducing branching, would be expected to significantly impact its activity.

| Sugar Moiety Feature | Observation in this compound | Potential Impact of Modification |

| Amino Sugar | L-rhodosamine | Substitution with other amino sugars could alter DNA binding and enzyme inhibition. |

| Sugar Chain Length | Trisaccharide | Shortening or lengthening the chain could decrease or modify biological activity. |

| Glycosidic Linkages | Specific stereochemistry | Altering the stereochemistry could disrupt the optimal conformation for target binding. |

| Sugar Sequence | L-rhodosamine - 2-deoxy-L-fucose - 2-deoxy-L-fucose | Rearranging the sugar sequence would likely reduce or abolish activity. |

Vi. Preclinical Biological Activity and Pharmacological Studies of Mimimycin

In Vitro Efficacy Studies in Cell-Based Models

While Mimimycin belongs to the anthracycline class of antibiotics, which are known to have a broad spectrum of activity against various cancers, detailed in vitro efficacy data for this compound across a diverse panel of cancer cell lines is not extensively documented in publicly accessible research. nih.gov

In Vivo Efficacy Studies in Animal Models (excluding human trials)

The antitumor effects of this compound have been evaluated in animal models. nih.gov As part of the initial characterization of compounds from the bohemic acid complex, in vivo studies were performed using mice with experimentally induced tumors. nih.gov These studies aimed to determine the capacity of these compounds to inhibit tumor growth.

The primary in vivo model mentioned in the context of early this compound research is the L1210 leukemia model in mice. nih.gov This model was a standard for the preliminary assessment of potential anticancer agents. The evaluation would typically involve administering the compound to mice bearing the L1210 leukemia cells and monitoring for an increase in survival time or a reduction in tumor burden. Specific quantitative outcomes of these studies on this compound are not detailed in the available literature.

Combination Therapy Approaches in Preclinical Settings

Information regarding preclinical studies investigating this compound in combination with other therapeutic agents is not available in the public domain. Research on combination therapies typically follows the establishment of a compound's single-agent efficacy and safety profile.

Synergistic Effects with Other Therapeutic Agents

The exploration of synergistic effects between a novel compound like this compound and existing therapeutic agents is a critical step in preclinical development. This research aims to identify combination therapies that could offer enhanced efficacy, overcome drug resistance, or reduce toxicity by using lower doses of each agent. Such studies would typically involve in vitro screening against various cancer cell lines, followed by in vivo validation in animal models. Despite the established precedent for combination therapies with other anthracyclines, specific studies detailing the synergistic interactions of this compound with other drugs are not currently available in published research.

Mechanistic Basis of Combination Efficacy

Understanding the molecular mechanisms that underpin the synergistic effects of combination therapies is crucial for rational drug development. nih.gov Investigations in this area would typically explore how this compound and a partner drug interact with cellular pathways to produce a greater therapeutic effect than the sum of their individual actions. This could involve studies on cell cycle progression, apoptosis induction, DNA repair pathways, or the modulation of specific signaling cascades. As of now, the mechanistic basis for any potential combination efficacy involving this compound has not been elucidated in the scientific literature.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

Pharmacokinetic and pharmacodynamic modeling plays a pivotal role in predicting the behavior of a drug in a biological system, thereby guiding dose selection and scheduling for clinical trials. nih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are fundamental to understanding the disposition of a drug candidate within an organism. eurofins.com These studies characterize how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and ultimately excreted from the body. For a compound like this compound, this would involve administering the drug to preclinical species (e.g., mice, rats) and analyzing its concentration over time in plasma, tissues, and excreta. mdpi.com This information is essential for determining key pharmacokinetic parameters. Currently, there is no published data available on the ADME properties of this compound in any preclinical species.

Pharmacokinetic Parameters in Preclinical Species This table is for illustrative purposes to show what such data would entail. No actual data for this compound is available.

| Parameter | Species 1 (e.g., Mouse) | Species 2 (e.g., Rat) |

|---|---|---|

| Bioavailability (%) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Half-life (t1/2) (h) | Data not available | Data not available |

| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available |

Pharmacokinetic-Pharmacodynamic Relationships in Experimental Models

PK/PD modeling establishes a link between the concentration of a drug in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). nih.gov In preclinical oncology, this often involves correlating drug exposure in animal models of cancer with tumor growth inhibition. frontiersin.org Such models are invaluable for optimizing dosing regimens to maximize efficacy while minimizing toxicity. For this compound, this would require measuring tumor responses at various dose levels and correlating these outcomes with the corresponding pharmacokinetic profiles. This critical dataset for this compound is not found in the existing scientific literature.

In Vitro-In Vivo Correlation Studies

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (such as the rate of drug dissolution) to an in vivo response (such as the plasma drug concentration profile). nih.govualberta.ca A successful IVIVC can streamline drug development by allowing in vitro dissolution studies to serve as a surrogate for in vivo bioequivalence studies. researchgate.net The development of an IVIVC for this compound would depend on the availability of both in vitro release data from various formulations and corresponding in vivo pharmacokinetic data, neither of which is currently available.

Biopharmaceutical Classification of this compound This table illustrates the classification system relevant to IVIVC. The classification for this compound is unknown.

| BCS Class | Solubility | Permeability | Expected IVIVC |

|---|---|---|---|

| Class I | High | High | High |

| Class II | Low | High | Variable |

| Class III | High | Low | Variable |

| Class IV | Low | Low | Low/Absent |

| This compound | Data not available | Data not available | Data not available |

Vii. Mechanisms of Resistance to Mimimycin

Cellular Mechanisms of Resistance Development

Cellular adaptations play a pivotal role in the development of resistance to Mimimycin. These adaptations allow cancer cells to survive and proliferate despite the presence of the drug.

Role of Drug Efflux Pumps

One of the most well-documented mechanisms of resistance to anthracyclines is the increased efflux of the drug from the cell, mediated by ATP-binding cassette (ABC) transporters. These membrane proteins act as energy-dependent pumps that actively extrude a wide range of xenobiotics, including this compound, from the intracellular environment. The overexpression of these pumps leads to a decrease in the intracellular accumulation of this compound, thereby reducing its cytotoxic effects.

| Efflux Pump Family | Examples | Function in Anthracycline Resistance |

| ATP-binding cassette (ABC) transporters | P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1) | Actively transport anthracyclines out of the cell, reducing intracellular drug concentration. |

Alterations in Target Enzymes (e.g., Topoisomerase II)

The primary intracellular target of this compound and other anthracyclines is Topoisomerase II, an enzyme essential for DNA replication and transcription. This compound stabilizes the cleavable complex formed between Topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death. Resistance can arise from both quantitative and qualitative changes in this target enzyme.

Decreased Expression of Topoisomerase II: A reduction in the cellular levels of Topoisomerase II can lead to a proportional decrease in the number of drug-target complexes, thereby diminishing the cytotoxic effect of this compound.

Mutations in the Topoisomerase II Gene: Alterations in the gene encoding Topoisomerase II can result in a modified enzyme with reduced affinity for this compound or an altered ability to form a stable cleavable complex. These mutations can prevent the drug from effectively inhibiting the enzyme's function.

DNA Repair Pathway Modulation

The cytotoxicity of this compound is largely due to the induction of DNA double-strand breaks. Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. Enhanced DNA repair capacity can contribute significantly to this compound resistance. Key DNA repair pathways involved include:

Homologous Recombination (HR): An error-free repair mechanism for double-strand breaks.

Non-Homologous End Joining (NHEJ): An error-prone repair mechanism.

Upregulation of the proteins involved in these pathways can lead to more efficient repair of this compound-induced DNA damage, allowing cells to survive treatment.

Biochemical and Molecular Basis of Resistance

At the biochemical and molecular level, resistance to this compound involves a complex interplay of various factors that ultimately reduce the drug's effectiveness. This includes alterations in cellular redox state and the activation of pro-survival signaling pathways. For instance, increased levels of glutathione (B108866) (GSH) and associated enzymes like glutathione S-transferases (GSTs) can detoxify anthracyclines and their reactive oxygen species byproducts. Furthermore, activation of signaling pathways such as the PI3K/Akt pathway can promote cell survival and inhibit apoptosis, thereby contributing to a resistant phenotype.

Strategies to Overcome this compound Resistance in Preclinical Models

Given the multifaceted nature of this compound resistance, various strategies are being explored in preclinical settings to overcome this challenge. These approaches aim to either inhibit the mechanisms of resistance or to develop novel therapeutic combinations.

| Strategy | Mechanism of Action | Examples of Investigated Agents |

| Efflux Pump Inhibition | Block the function of ABC transporters, thereby increasing intracellular this compound concentration. | Verapamil, Tariquidar (third-generation P-gp inhibitor) |

| Modulation of DNA Repair | Inhibit key enzymes in DNA repair pathways, sensitizing resistant cells to this compound-induced damage. | PARP inhibitors (e.g., Olaparib) |

| Combination Therapy | Utilize synergistic effects of this compound with other chemotherapeutic agents or targeted therapies. | Combination with agents that target pro-survival pathways. |

| Nanoparticle-based Drug Delivery | Encapsulate this compound in nanoparticles to bypass efflux pumps and enhance tumor targeting. | Liposomal formulations, polymeric nanoparticles. |

These preclinical investigations are essential for identifying effective strategies that can be translated into clinical practice to improve the therapeutic outcomes for patients who might develop resistance to this compound.

Viii. Computational Chemistry and Molecular Modeling of Mimimycin

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as Mimimycin) when bound to a receptor (like DNA or an enzyme) and to estimate the binding affinity. This method explores the potential binding modes by simulating the interaction between the small molecule and the target macromolecule. For compounds like this compound, which are known to intercalate DNA and inhibit Topoisomerase II, docking studies can help to elucidate how the molecule fits into the DNA double helix or interacts with the enzyme's active site. While specific docking data for this compound were not detailed in the search results, molecular docking is a standard approach for evaluating the interaction of potential drug molecules with their targets, including DNA-binding agents and topoisomerase inhibitors uni.lusecondarymetabolites.org. These studies typically involve preparing the ligand and receptor structures, performing the docking simulation using various algorithms, and analyzing the resulting poses and scoring functions to estimate binding energy.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, as well as the influence of the surrounding environment (e.g., solvent, ions). MD simulations are valuable for understanding the stability of binding poses, identifying key interactions, and exploring conformational changes upon binding. nih.govsci-toys.comnih.gov

DNA-Mimimycin Complex Dynamics

This compound is known to intercalate DNA, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix nih.gov. MD simulations of DNA-Mimimycin complexes can provide detailed information about the stability of the intercalated complex, the specific interactions between this compound's aglycone and sugar moieties and the DNA bases and backbone, and the resulting structural changes in the DNA. Such simulations can reveal how factors like DNA sequence influence binding affinity and kinetics. While specific MD data for this compound-DNA dynamics were not found, MD simulations are widely used to study the interactions of DNA-binding ligands, including other anthracyclines, with DNA nih.govgoogle.comuni.lugoogleapis.com. These studies can involve simulating the complex over timescales ranging from nanoseconds to microseconds to capture relevant events like intercalation, minor groove binding, and conformational adjustments of the DNA helix.

Protein-Mimimycin Interactions (e.g., Topoisomerase II)

This compound also acts as an inhibitor of Topoisomerase II nih.gov. Topoisomerase II is an enzyme crucial for managing DNA topology, and its inhibition by agents like anthracyclines leads to DNA strand breaks and ultimately cell death. MD simulations can be employed to study the interaction of this compound with Topoisomerase II, potentially in complex with DNA, to understand the molecular basis of its inhibitory activity. These simulations can help identify the binding site(s) on the enzyme, the key amino acid residues involved in interactions with this compound, and how the binding event affects the enzyme's conformation and function. uni.lusecondarymetabolites.orgresearchgate.netchem960.comnih.gov Studies on other Topoisomerase II inhibitors using MD simulations have provided insights into their binding modes and the dynamics of the enzyme-inhibitor-DNA complex. uni.lu

Conformational Dynamics of this compound

Beyond its interactions with targets, the intrinsic conformational flexibility of this compound itself can be investigated using MD simulations. This compound has a complex structure featuring multiple sugar moieties attached to an aglycone core nih.gov. The relative orientations and dynamics of these different parts of the molecule can influence its ability to bind to DNA and proteins. MD simulations can explore the conformational landscape of free this compound in solution, revealing preferred conformations and the energy barriers between different states. Understanding the conformational dynamics of this compound is essential for accurately modeling its interactions with biological targets and for structure-based drug design efforts aimed at developing improved derivatives. chem960.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics (QM) for treating the chemically reactive region of a system with the computational efficiency of molecular mechanics (MM) for describing the surrounding environment. This approach is particularly useful for studying chemical reactions or processes involving bond breaking and formation, which are central to the mechanism of action of some drugs. While the primary interactions of this compound (DNA intercalation, non-covalent enzyme binding) might often be studied with classical MM-based MD simulations, QM/MM could be applied to investigate specific aspects, such as potential covalent interactions or the electronic effects of intercalation on DNA base pairing. QM/MM methods allow for a more accurate description of the electronic structure and reaction pathways within the QM region, while the MM region accounts for the bulk environment, including solvent and the larger parts of biomolecules.

In Silico Prediction of Structure-Activity Relationships

In silico prediction of structure-activity relationships (SAR) involves using computational methods to build models that relate the chemical structure of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds and to guide the design of derivatives with improved properties. For this compound and its analogs, in silico SAR studies could involve calculating various molecular descriptors (physicochemical properties, structural features) for a series of compounds and correlating them with experimental activity data (e.g., cytotoxicity, enzyme inhibition potency). Techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms can be employed to build predictive models. These computational SAR models can help identify the structural features that are important for this compound's activity and suggest modifications that could enhance potency, reduce toxicity, or improve pharmacokinetic properties.

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical drug discovery, aiming to assess the pharmacokinetic profile of potential drug candidates early in the development pipeline. Poor ADME properties are a significant cause of drug development failure in later, more costly stages creative-biostructure.comacs.orgmdpi.com. Computational methods, often referred to as in silico approaches, offer a cost-effective and time-efficient way to screen and prioritize compounds based on their predicted ADME characteristics creative-biostructure.comresearchgate.netresearchgate.netri.se.

These computational approaches leverage the relationship between a molecule's chemical structure and its ADME properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in this field, using molecular descriptors to build mathematical models that predict various endpoints researchgate.netnih.govuniroma1.it. With the advent of larger datasets and advancements in algorithms, machine learning (ML) and artificial intelligence (AI) techniques, including deep learning and graph neural networks, have become increasingly prevalent and accurate for ADME prediction mdpi.comgithub.comacs.orgoup.comreceptor.ainih.gov.

Key ADME parameters predicted computationally include solubility, permeability (often assessed using models based on Caco-2 cell permeability or parallel artificial membrane permeability assay - PAMPA), plasma protein binding, blood-brain barrier (BBB) penetration, metabolic stability (particularly interactions with cytochrome P450 enzymes), and clearance mechanisms creative-biostructure.comnih.govmdpi.comoptibrium.com3ds.com. These predictions help researchers identify compounds with potentially favorable pharmacokinetic profiles and flag those likely to encounter issues in vivo creative-biostructure.comri.se3ds.com.

For a hypothetical compound like this compound, computational ADME modeling would involve calculating a range of molecular descriptors from its chemical structure. These descriptors would then be input into pre-trained QSAR or ML models to predict its likely behavior within a biological system. The results of these predictions would provide early insights into how well this compound might be absorbed, distributed throughout the body, metabolized, and excreted.

For instance, predictive models could estimate this compound's aqueous solubility, which is crucial for absorption. Permeability models could suggest how readily it might cross biological membranes, such as the intestinal wall or the blood-brain barrier acs.orgnih.govmdpi.com. Predictions of plasma protein binding would indicate the fraction of the drug that is free to exert its pharmacological effect nih.govmdpi.com. Metabolic stability predictions, particularly concerning major CYP enzymes like CYP3A4, CYP2D6, and CYP2C9, would help anticipate its half-life and potential for drug-drug interactions mdpi.comresearchgate.netecust.edu.cn. Finally, predictions related to renal or hepatic clearance would inform on its elimination route and rate nih.gov.

Based on a hypothetical computational ADME analysis for this compound, the following illustrative data could be generated:

Hypothetical Predictive ADME Profile for this compound

| ADME Parameter | Predicted Value | Interpretation (Preclinical Context) | Predictive Model Type (Illustrative) |

| Aqueous Solubility (log S) | -3.5 (mol/L) | Moderate solubility, potentially requiring formulation optimization. | QSAR/Machine Learning |

| Caco-2 Permeability (Papp) | 15 x 10-6 cm/s | High permeability, suggesting good intestinal absorption potential. | Machine Learning |

| Plasma Protein Binding (% Bound) | 85% | High plasma protein binding, implying a lower free fraction. | QSAR/Machine Learning |

| Blood-Brain Barrier Permeation (logBB) | -0.8 | Low brain penetration predicted, suggesting limited CNS exposure. | QSAR/Machine Learning |

| CYP3A4 Inhibition | Inhibitor (IC50 ~ 10 µM) | Potential for moderate drug-drug interactions if co-administered with CYP3A4 substrates. | Machine Learning |

| Human Microsomal Stability (t1/2) | 60 minutes | Moderate metabolic stability. | QSAR/Machine Learning |

Detailed Hypothetical Research Findings:

Predictive modeling suggests this compound exhibits moderate aqueous solubility (log S = -3.5), which might necessitate the exploration of different salt forms or formulation strategies to enhance absorption. The predicted high Caco-2 permeability (Papp = 15 x 10-6 cm/s) is a positive indicator for oral bioavailability, suggesting that the compound can readily cross intestinal epithelial cells. nih.govmdpi.com

Plasma protein binding predictions indicate that approximately 85% of this compound is expected to be bound to plasma proteins. This high binding suggests that a significant portion of the administered dose may not be immediately available to interact with its target, which is an important consideration for determining effective dosing in preclinical in vivo studies. nih.govmdpi.com

The predicted low blood-brain barrier permeability (logBB = -0.8) suggests that this compound is unlikely to achieve significant concentrations in the central nervous system. acs.orgnih.govmdpi.com This finding would be particularly relevant if the intended target is outside the brain, as it suggests a lower risk of CNS-related side effects. Conversely, if the target were in the brain, this prediction would indicate that this compound might not be a suitable candidate.

Metabolic stability predictions highlight this compound as a potential moderate inhibitor of CYP3A4, a major drug-metabolizing enzyme. mdpi.comresearchgate.netecust.edu.cn This suggests a risk of pharmacokinetic interactions with other drugs metabolized by CYP3A4, which would warrant further investigation through in vitro studies. The predicted human microsomal half-life of 60 minutes indicates moderate metabolic stability, suggesting it will be cleared from the body at a discernible rate. researchgate.netnih.gov

These hypothetical computational findings provide an initial, low-cost assessment of this compound's likely ADME profile. They would guide subsequent preclinical in vitro and in vivo studies, helping to prioritize experiments and potentially identify potential issues early, thus reducing the risk of late-stage failure. creative-biostructure.commdpi.comri.se

Ix. Emerging Research Directions and Future Perspectives for Mimimycin

Exploration of Novel Microbial Sources and Production Enhancement

The original and only documented microbial source of Mimimycin is the Actinosporangium sp. strain C36145 (ATCC 31127), from which the bohemic acid complex was first isolated researchgate.net. There is currently no published research on the exploration of novel microbial sources for this compound. Future efforts in this area could involve screening other actinomycetes, particularly from unique and underexplored environments, which is a common strategy for discovering new sources of known compounds or novel analogues biomedres.usnih.gov.

Similarly, specific research aimed at enhancing the production of this compound is not available in current literature. Generally, enhancing the yield of a target microbial metabolite involves several established techniques that could be applied to the producing Actinosporangium strain:

Strain Improvement: Utilizing classical mutagenesis (e.g., UV or chemical mutagenesis) or modern genetic engineering techniques like ribosome engineering to select for higher-yielding mutants nih.govnih.gov.

Fermentation Optimization: Systematically modifying culture conditions, such as media composition (carbon and nitrogen sources), pH, and temperature, to maximize product titer nih.govmdpi.com.

Metabolic Engineering: Applying targeted genetic modifications to the producing organism to increase the flux through the biosynthetic pathway toward this compound precursors researchgate.net.

These approaches have been successful for enhancing the production of other complex antibiotics, but their application to this compound remains a prospective opportunity mdpi.com.

Development of Advanced Analogues with Tuned Pharmacological Profiles

This compound is one of several related anthracyclines isolated from the bohemic acid complex. Its structure was elucidated alongside compounds such as marcellomycin (B1194889), rudolphomycin, and collinemycin (B1218407) acs.org. While these compounds represent a form of natural analogues, there is no evidence in the scientific literature of efforts to develop advanced, semi-synthetic, or biosynthetic analogues specifically from this compound.

The development of analogues is a cornerstone of drug discovery, aimed at improving efficacy, reducing toxicity, or altering the pharmacological profile of a lead compound nih.govresearchgate.net. Should research into this compound be revitalized, potential strategies for creating advanced analogues could include:

Semi-synthesis: Chemically modifying the this compound scaffold to create novel derivatives.

Combinatorial Biosynthesis: Genetically manipulating the biosynthetic gene cluster in Actinosporangium sp. to produce new variations of the core structure biomedres.us.

These methodologies have been applied to other antibiotic classes to generate novel compounds with improved properties, but remain an unexplored avenue for this compound nih.govresearchgate.net.

Investigation of Unexplored Biological Activities Beyond Antineoplastic Effects

The primary biological activity reported for this compound and other components of the bohemic acid complex is its antineoplastic (antitumor) effect nih.gov. The initial studies confirmed its identity as an anthracycline, a class of compounds well-known for their use in cancer chemotherapy. To date, there has been no significant research published that investigates other potential biological activities for this compound.

Many natural products exhibit multiple biological effects. Future research could explore whether this compound possesses other activities, such as:

Antibacterial or antifungal properties against a broad range of pathogens.

Antiviral activity.

Immunosuppressive or anti-inflammatory effects.

Such screening against diverse biological targets is a standard approach in natural product research to uncover the full therapeutic potential of a compound researchgate.net. However, for this compound, these potential activities remain entirely unexplored.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Modern "omics" technologies are powerful tools for understanding and enhancing the production of microbial secondary metabolites nih.gov. However, there is no published research indicating that genomics, proteomics, or metabolomics have been specifically applied to the study of this compound or its producing organism, Actinosporangium sp.

The application of these technologies represents a significant future opportunity in this compound research:

Genomics: Sequencing the genome of Actinosporangium sp. would allow for the identification and characterization of the biosynthetic gene cluster responsible for producing the bohemic acid complex. This knowledge is fundamental for any future metabolic engineering efforts nih.govsemanticscholar.org.

Proteomics: A comparative proteomic analysis of the producer strain under different fermentation conditions could reveal key enzymes and regulatory proteins associated with high-yield this compound production nih.govaidic.it.

Metabolomics: Analyzing the metabolic profile of Actinosporangium sp. could identify precursor bottlenecks and competing metabolic pathways, providing critical data for optimizing production through media design or genetic intervention nih.govplos.org.

While these technologies have been effectively used to study the biosynthesis of other complex antibiotics, their application to this compound has not yet been undertaken nih.govnih.gov.

Challenges and Opportunities in this compound Research Translation

The translation of a natural product from a laboratory discovery to a clinical application is a long and complex process fraught with challenges. For this compound, the most significant challenge is the profound lack of research and development since its initial discovery in the late 1970s and early 1980s acs.orgacs.org.

Challenges:

Lack of Preclinical Data: There is no modern preclinical data on this compound's efficacy in various cancer models, its mechanism of action, or its pharmacological properties.

Potential for Toxicity: As an anthracycline, this compound may share the class-specific toxicities, such as cardiotoxicity, that have limited the use of established drugs like doxorubicin.

Supply and Manufacturing: The production of this compound has not been optimized, and developing a scalable, cost-effective manufacturing process would be a major hurdle.

Intellectual Property: The long period since its discovery may complicate the establishment of new intellectual property rights, a key factor for commercial development.

Opportunities:

Antineoplastic Potential: The fundamental opportunity lies in its demonstrated identity as an antineoplastic agent, a class of drugs with high clinical importance nih.gov.

Novel Structure: As a stereoisomer of marcellomycin, its unique three-dimensional structure might confer a different efficacy or toxicity profile compared to other anthracyclines, potentially offering an advantage against certain tumor types or reducing side effects.

Application of Modern Technology: The complete absence of modern research means that the application of new technologies—from genetic engineering of the producer strain to advanced preclinical screening models—could rapidly uncover new potential and address long-standing questions mdpi.com.

Ultimately, the future of this compound research depends on a renewed scientific interest in this and other un-dereplicated natural products from historical screening collections.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s enzymatic inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.